7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Overview
Description
7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, also known as NBDA, is a chemical compound that has been used in scientific research for various purposes. It is a yellow crystalline powder that is soluble in water and organic solvents. NBDA is a versatile compound that can be used in the synthesis of other chemicals, as well as in biochemical and physiological experiments.
Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis : 7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is used in the synthesis of various chemical compounds. For instance, Yin Du-lin (2007) described its use in preparing nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid and related compounds through processes like esterification and etherification (Yin Du-lin, 2007).
Nitration Studies : Research by Cooper and Scrowston (1971) investigated the nitration of benzo[b]thiophen derivatives, highlighting the chemical reactivity and potential applications of related compounds in organic synthesis (Cooper & Scrowston, 1971).
Pharmaceutical Research
Antimicrobial Properties : Al-Hiari et al. (2008) and others have explored the antimicrobial properties of derivatives of this compound. These studies indicate its potential as a precursor in developing antibacterial drugs, particularly against Gram-positive strains (Al-Hiari et al., 2008).
Antibacterial Activity : The synthesis of 8-nitrofluoroquinolone derivatives and their evaluation for antibacterial properties has been a subject of study, highlighting the role of this compound in developing new antibacterial agents (Al-Hiari et al., 2007).
Biological Applications
Biofilm Inhibition : Research by Abbasi et al. (2020) on N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides demonstrates the potential of derivatives in inhibiting bacterial biofilms, which is significant in addressing antibiotic resistance and infection control (Abbasi et al., 2020).
Photolabile Precursors : The compound has been used in the study of photolabile precursors for rapid release of carboxylic acids, indicating its relevance in biochemical and neurological studies (Papageorgiou & Corrie, 2000).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
7-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c11-9(12)6-3-5(10(13)14)4-7-8(6)16-2-1-15-7/h3-4H,1-2H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKRNLXCZBBZMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.